N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thiophene moiety, and a carboxamide group, making it an interesting subject for chemical and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of MRGPRX2 . Upon activation, mast cells release pre-formed mediators from granules and newly synthesized mediators that elicit allergic and inflammatory responses . By modulating MRGPRX2, pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its modulation of MRGPRX2. This can result in the easing of pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Attachment of the 2-Methylcyclohexyl Group: This step involves the alkylation of the morpholine ring with 2-methylcyclohexyl bromide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving carboxamide groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential as a lead compound for drug development. Its morpholine ring and thiophene moiety are common in many pharmacologically active molecules, suggesting potential therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the morpholine and thiophene groups.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylcyclohexyl)-5-oxo-4-(phenylmethyl)morpholine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
N-(2-methylcyclohexyl)-5-oxo-4-(pyridin-2-ylmethyl)morpholine-3-carboxamide: Contains a pyridine ring instead of a thiophene.
Uniqueness
N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and reactivity compared to phenyl or pyridine analogs. This uniqueness can be leveraged in designing compounds with specific biological or chemical properties.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-5-2-3-7-14(12)18-17(21)15-10-22-11-16(20)19(15)9-13-6-4-8-23-13/h4,6,8,12,14-15H,2-3,5,7,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHROYOFTHSBXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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